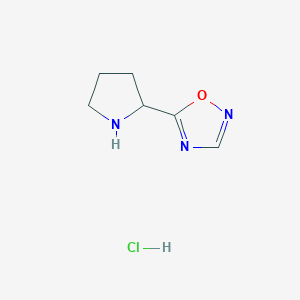

5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-2-5(7-3-1)6-8-4-9-10-6;/h4-5,7H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGIVSASVAANOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=NO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797833-26-1 | |

| Record name | 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

An In-depth Technical Guide on the Synthesis and Characterization of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

This guide provides a comprehensive, technically-grounded framework for the , a heterocyclic compound with significant potential in medicinal chemistry. The methodologies presented are based on established chemical principles and supported by authoritative literature, ensuring a robust and reproducible approach for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a well-regarded structural motif in drug discovery.[1][2][3] It often serves as a bioisosteric replacement for amide and ester groups, a strategy employed to enhance metabolic stability and fine-tune the physicochemical properties of a drug candidate. The incorporation of a pyrrolidine moiety at the 5-position introduces a chiral center and a basic nitrogen, offering opportunities for stereospecific interactions with biological targets and facilitating salt formation for improved pharmaceutical properties. This guide delineates a validated synthetic pathway and the essential analytical techniques required for the unambiguous confirmation of structure and assessment of purity.

Retrosynthetic Analysis and Synthetic Blueprint

A logical deconstruction of the target molecule, 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, points to the formation of the oxadiazole ring as the key synthetic transformation. This heterocycle is efficiently assembled through the condensation of an amidoxime with an activated carboxylic acid derivative.[4][5][6] For this synthesis, the pyrrolidine component is sourced from N-Boc-L-proline, a readily available, optically pure starting material.[7]

Figure 2. Synthetic workflow for the target compound.

Part 1: Synthesis of 5-(N-Boc-pyrrolidin-2-yl)-1,2,4-oxadiazole

-

Activation of N-Boc-L-proline: In a round-bottom flask, dissolve N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath. Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq). Stir the mixture for 15 minutes at 0 °C. The in situ formation of the HOBt active ester is a critical step that facilitates efficient coupling and minimizes side reactions, such as racemization. [4][8]2. Coupling with Formamidoxime: To the activated ester solution, add formamidoxime (1.1 eq), followed by the dropwise addition of diisopropylethylamine (DIPEA, 2.5 eq). Allow the reaction to gradually warm to room temperature and stir for 16 hours. DIPEA serves as a non-nucleophilic organic base to quench the HCl byproduct from the EDCI coupling, driving the reaction to completion.

-

Cyclization: Remove the solvent by rotary evaporation. Redissolve the crude residue in a high-boiling solvent like toluene or xylene and heat to reflux (approximately 110-140 °C) for 4-6 hours. This thermal treatment promotes the intramolecular cyclodehydration of the O-acyl amidoxime intermediate to yield the stable 1,2,4-oxadiazole ring. [9]4. Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the Boc-protected oxadiazole.

Part 2: Deprotection and Hydrochloride Salt Formation

-

Boc Deprotection: Dissolve the purified 5-(N-Boc-pyrrolidin-2-yl)-1,2,4-oxadiazole (1.0 eq) in a minimal volume of 1,4-dioxane. Add an excess of 4 M HCl in 1,4-dioxane (5-10 eq) and stir the solution at room temperature for 2-4 hours. [10][11]The progress of the deprotection should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mechanism involves protonation of the Boc-carbonyl, followed by cleavage to release the stable tert-butyl cation and a carbamic acid intermediate, which decarboxylates to the free amine. [12]2. Isolation: The desired hydrochloride salt typically precipitates out of the dioxane solution as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether to remove residual solvent and any non-polar impurities, and dry under high vacuum to yield this compound.

Rigorous Characterization

Unambiguous characterization is paramount to verify the identity, structure, and purity of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a primary tool for structural elucidation. Expected signals would include a singlet for the C-H proton of the oxadiazole ring, a series of multiplets for the protons of the pyrrolidine ring, and broad, exchangeable signals for the amine protons (NH and NH₂⁺). [13]* ¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton of the molecule. Key diagnostic peaks will correspond to the two carbons of the 1,2,4-oxadiazole ring and the carbons of the pyrrolidine ring. [14] Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is ideal for determining the molecular weight. The spectrum should display a prominent peak for the [M+H]⁺ ion of the free base form of the target compound. [15]PubChem lists the molecular formula of the free base as C6H9N3O. [16]

Chromatographic Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC-MS is an indispensable tool for assessing the purity of the final product and for monitoring reaction progress. A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with 0.1% formic acid as a modifier) is a standard method.

High-Performance Liquid Chromatography (HPLC):

-

For precise quantitative purity analysis, HPLC with UV detection is the gold standard. The purity is determined by calculating the peak area percentage of the product relative to the total area of all observed peaks.

Expected Analytical Data

| Analysis | Expected Result |

| ¹H NMR | Signals consistent with the oxadiazole proton, the diastereotopic protons of the pyrrolidine ring, and the amine protons, with chemical shifts and coupling constants matching the proposed structure. [17] |

| ¹³C NMR | Resonances for the two distinct oxadiazole carbons and the four carbons of the pyrrolidine ring. [14] |

| LC-MS | A single major peak in the chromatogram with the corresponding [M+H]⁺ ion observed in the mass spectrum. |

| Purity (HPLC) | ≥95% (determined by peak area integration). |

Conclusion

The synthesis of this compound is a reproducible process that can be achieved through a well-defined synthetic route. The protocol outlined in this guide, centered on the coupling of N-Boc-L-proline with formamidoxime, followed by cyclization and deprotection, offers a clear and efficient path to the target molecule. Meticulous analytical characterization using NMR, MS, and chromatographic techniques is essential to confirm the structural integrity and purity of the final compound, a non-negotiable requirement in the rigorous landscape of drug discovery and development.

References

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Boc Deprotection - HCl [commonorganicchemistry.com]

- 11. experts.arizona.edu [experts.arizona.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PubChemLite - this compound (C6H9N3O) [pubchemlite.lcsb.uni.lu]

- 17. 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL(15264-63-8) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Preamble: Unveiling a Potential Neuromodulator

The intersection of novel chemical scaffolds with well-validated biological targets is a fertile ground for therapeutic innovation. The compound 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride presents an intriguing molecular architecture, combining a pyrrolidine ring, a known pharmacophore in numerous neurologically active agents, with a 1,2,4-oxadiazole moiety, a versatile heterocyclic system increasingly recognized for its role in medicinal chemistry[1][2]. While direct pharmacological data for this specific molecule is not yet publicly available[3], its structural components strongly suggest a potential interaction with the nicotinic acetylcholine receptor (nAChR) family. This guide outlines a comprehensive, multi-tiered research strategy to rigorously test this hypothesis and elucidate the precise mechanism of action of this compound.

The Scientific Rationale: A Hypothesis Rooted in Structure

Our central hypothesis is that this compound functions as a modulator of nicotinic acetylcholine receptors. This is predicated on the following observations:

-

The Pyrrolidine Moiety: The pyrrolidine ring is a core structural feature of many established nAChR ligands, including nicotine itself. Its presence suggests a potential for interaction with the orthosteric or allosteric binding sites of nAChRs[4].

-

The 1,2,4-Oxadiazole Scaffold: This heterocyclic system is a known bioisostere for ester and amide groups and has been incorporated into a variety of CNS-active compounds[2]. Crucially, derivatives of 1,2,4-oxadiazole have been specifically designed and synthesized as ligands for nAChRs, including potent modulators of the α7 and α9 subtypes[5][6][7]. The 1,2,4-oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket, contributing to both affinity and selectivity.

Given these structural precedents, a systematic investigation into the interaction of this compound with various nAChR subtypes is a logical and scientifically sound starting point.

A Phased Experimental Approach to Mechanistic Elucidation

We propose a three-phase experimental plan to comprehensively characterize the mechanism of action of this compound.

Phase I: In Vitro Target Engagement and Functional Profiling

The initial phase will focus on determining if the compound directly interacts with nAChRs and characterizing the nature of this interaction.

The first step is to assess the binding affinity of this compound for a panel of nAChR subtypes. This will be achieved through competitive radioligand binding assays using cell membranes expressing specific human nAChR subtypes.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Obtain commercially available cell membranes or prepare in-house membranes from HEK293 cells stably expressing the desired human nAChR subtypes (e.g., α7, α4β2, α3β4).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Competition Assay: In a 96-well plate, combine the cell membranes, a known concentration of a high-affinity radioligand (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7), and a range of concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 2-4 hours) to allow for binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the inhibitor constant (Ki).

Causality and Interpretation: A low Ki value for a particular nAChR subtype would indicate high-affinity binding and suggest that this subtype is a primary target of the compound.

Table 1: Representative Data from Radioligand Binding Assays

| nAChR Subtype | Radioligand | Ki of this compound (nM) |

| α7 | [¹²⁵I]-α-bungarotoxin | Experimental Value |

| α4β2 | [³H]-epibatidine | Experimental Value |

| α3β4 | [³H]-epibatidine | Experimental Value |

Once binding is confirmed, the functional consequence of this interaction must be determined. Two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus oocytes expressing specific nAChR subtypes is the gold standard for this purpose.

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNA encoding the desired human nAChR subunits (e.g., α7, α4 and β2).

-

Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential of -70 mV.

-

Compound Application: Apply acetylcholine (ACh) or another known agonist to elicit a baseline current response. After washout, apply this compound alone to test for agonist activity. To test for antagonist activity, co-apply the compound with a known agonist.

-

Data Analysis: Measure the peak current amplitude in response to agonist application in the presence and absence of the test compound. Construct concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Causality and Interpretation:

-

Agonist: The compound will elicit an inward current when applied alone.

-

Antagonist: The compound will inhibit the current elicited by a known agonist.

-

Partial Agonist: The compound will elicit a submaximal current on its own and will antagonize the response to a full agonist.

-

Allosteric Modulator: The compound will have no effect on its own but will potentiate or inhibit the response to a known agonist.

Diagram 1: Experimental Workflow for In Vitro Characterization

Caption: Workflow for Phase I in vitro analysis.

Phase II: Cellular and Subcellular Signaling

If the compound demonstrates significant activity at a specific nAChR subtype, the next phase will investigate its effects on downstream cellular signaling pathways.

Many nAChRs, particularly the α7 subtype, are highly permeable to calcium ions (Ca²⁺)[8]. An increase in intracellular Ca²⁺ can trigger a cascade of downstream signaling events.

Experimental Protocol: Fluorescent Calcium Imaging

-

Cell Culture: Culture a suitable cell line (e.g., SH-SY5Y, which endogenously expresses nAChRs, or transfected HEK293 cells) on glass-bottomed dishes.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Imaging: Mount the dish on an inverted fluorescence microscope equipped with a perfusion system and a camera for time-lapse imaging.

-

Compound Application: Perfuse the cells with a baseline solution, followed by the application of this compound at various concentrations.

-

Data Analysis: Measure the change in fluorescence intensity over time. Quantify the peak increase in intracellular Ca²⁺ concentration in response to compound application.

Causality and Interpretation: A concentration-dependent increase in intracellular Ca²⁺ following compound application would confirm that the compound activates Ca²⁺-permeable nAChRs and initiates downstream signaling.

Diagram 2: Hypothesized Signaling Pathway for an α7 nAChR Agonist

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H9N3O) [pubchemlite.lcsb.uni.lu]

- 4. air.unimi.it [air.unimi.it]

- 5. New Alpha9 nAChR Ligands Based on a 5-(Quinuclidin-3-ylmethyl)-1,2,4-oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole Derivatives

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Cholinergic Modulation

The 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole core represents a compelling heterocyclic scaffold in modern medicinal chemistry. Its constituent parts, the pyrrolidine ring—a key feature of the endogenous neurotransmitter acetylcholine—and the 1,2,4-oxadiazole ring—a versatile bioisostere for esters and amides—combine to create a unique chemical entity with significant potential for interacting with biological targets.[1][2][3] This guide provides an in-depth technical exploration of the biological activity of these derivatives, with a particular focus on their role as modulators of the cholinergic system, a critical pathway in both the central and peripheral nervous systems. As drug development professionals, understanding the nuances of the synthesis, mechanism of action, and structure-activity relationships (SAR) of this scaffold is paramount for harnessing its therapeutic potential.

Synthetic Strategies: A Self-Validating Approach to the Core Scaffold

The synthesis of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole derivatives is a multi-step process that demands careful control of reaction conditions to ensure high yields and purity. The general strategy involves the coupling of a protected proline derivative with an appropriate amidoxime, followed by cyclization to form the 1,2,4-oxadiazole ring. A key consideration is the use of a suitable protecting group for the pyrrolidine nitrogen, typically a tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions in the final step.[4]

Experimental Protocol: A Validated One-Pot Synthesis

This protocol outlines a reliable and efficient one-pot synthesis of N-Boc-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole derivatives, a key intermediate.

Step 1: Activation of N-Boc-D-proline

-

To a solution of N-Boc-D-proline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).

Step 2: Coupling with Amidoxime and Cyclization

-

To the activated N-Boc-D-proline solution, add the desired substituted amidoxime (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 40-45 °C) for 12-18 hours. The cyclization to the 1,2,4-oxadiazole can be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-Boc protected 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole derivative.

Step 3: Deprotection

-

Dissolve the purified N-Boc protected derivative in a solution of 4 M HCl in dioxane.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Concentrate the mixture under reduced pressure to afford the hydrochloride salt of the final 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole derivative.

Caption: Generalized nAChR signaling pathway.

Structure-Activity Relationship (SAR): Fine-Tuning Biological Activity

The biological activity of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole derivatives can be finely tuned by modifying their chemical structure. Understanding these SARs is critical for designing compounds with improved potency, selectivity, and pharmacokinetic properties.

Key Structural Modifications and Their Impact:

-

Substitution on the 1,2,4-Oxadiazole Ring (Position 3): The nature of the substituent at the 3-position of the oxadiazole ring significantly influences the compound's affinity and selectivity for different nAChR subtypes. Aromatic or heteroaromatic substituents are commonly explored.

-

Substitution on the Pyrrolidine Ring: Modifications to the pyrrolidine ring, such as N-alkylation or substitution on the carbon backbone, can affect the compound's interaction with the receptor binding pocket and its overall pharmacological profile.

-

Stereochemistry: The stereochemistry at the 2-position of the pyrrolidine ring is often crucial for potent activity, with one enantiomer typically exhibiting significantly higher affinity than the other.

Quantitative Data Summary

The following table presents a selection of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole analogs and their reported binding affinities (Ki) for different nAChR subtypes. This data highlights the impact of structural modifications on receptor selectivity.

| Compound ID | R-Group at Oxadiazole C3 | nAChR Subtype | Binding Affinity (Ki, nM) | Reference |

| Analog 1 | Phenyl | α4β2 | 15.2 | [5] |

| Analog 1 | Phenyl | α7 | >10,000 | [5] |

| Analog 2 | 3-Chlorophenyl | α4β2 | 8.5 | [5] |

| Analog 2 | 3-Chlorophenyl | α7 | >10,000 | [5] |

| Analog 3 | 3-Methylphenyl | α4β2 | 22.1 | [5] |

| Analog 3 | 3-Methylphenyl | α7 | >10,000 | [5] |

Experimental Protocols for Biological Evaluation

A robust evaluation of the biological activity of these compounds requires a combination of in vitro and in vivo assays.

In Vitro Radioligand Binding Assays

This protocol describes a competitive binding assay to determine the affinity of test compounds for specific nAChR subtypes.

Materials:

-

Cell membranes expressing the desired nAChR subtype (e.g., from HEK-293 cells)

-

Radioligand (e.g., [³H]-epibatidine or [³H]-cytisine)

-

Test compounds

-

Assay buffer

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or the test compound.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.

-

Allow the filter mats to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for the test compound using appropriate software.

Electrophysiology Assays

Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes is a standard method to functionally characterize the interaction of compounds with nAChRs.

Procedure:

-

Inject Xenopus oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-5 days to allow for receptor expression.

-

Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

-

Perfuse the oocyte with a control buffer and then apply acetylcholine or another agonist to elicit a baseline current response.

-

Apply the test compound at various concentrations, followed by the agonist, to determine its effect on the receptor's function (e.g., potentiation, inhibition, or direct activation).

-

Record and analyze the current responses to determine the EC₅₀ or IC₅₀ of the test compound.

Caption: A typical workflow for the biological evaluation of novel compounds.

Conclusion and Future Directions

The 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole scaffold holds significant promise for the development of novel therapeutics targeting the cholinergic system. The synthetic accessibility of these compounds, coupled with the potential for fine-tuning their pharmacological properties through systematic structural modifications, makes them an attractive area for further research. Future efforts in this field will likely focus on the development of highly subtype-selective nAChR modulators with optimized pharmacokinetic profiles for the treatment of a range of neurological and psychiatric disorders. As our understanding of the complexities of the cholinergic system continues to grow, so too will the potential applications for this versatile and potent class of molecules.

References

- Srivastava, V. K., et al. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(5), 1335-1347.

- Baykov, S., et al. (2017). A novel one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters in a superbasic medium. Synthesis, 49(13), 2955-2962.

- Bolchi, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. Molecules, 26(12), 3603.

- Garvey, D. S., et al. (1994). Ligands for brain cholinergic channel receptors: synthesis and in vitro characterization of novel isoxazoles and isothiazoles as bioisosteric replacements for the pyridine ring in nicotine. Journal of Medicinal Chemistry, 37(26), 4455-4463.

- Maftei, C. V., et al. (2019). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. European Journal of Medicinal Chemistry, 182, 111631.

- BenchChem. (2025).

- Neda, I., et al. (2014). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 10, 2136-2144.

- Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Tukaram, B., & Shailaja, M. (2023). Synthesis of Cyclopyrrolidine Clubbed with Oxadiazole Bases and Evaluation of their Anti-Diabetic Activity through in vivo.

- Zhang, H. Z., et al. (2005). Discovery and structure-activity relationship of 3-Aryl-5-Aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5215-5223.

- Zhdankina, G. M., et al. (2013). Polycyclic systems containing 1,2,4-oxadiazole ring 2. 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones: Synthesis and prediction of biological activity. Chemistry of Heterocyclic Compounds, 49(5), 730-736.

- Zlotorzynska, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(3), 506.

Sources

- 1. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 3. ijper.org [ijper.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride for Research and Development

This technical guide provides a comprehensive overview of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride, a heterocyclic compound of significant interest in contemporary drug discovery and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, potential biological activities, and methodologies for its investigation.

Introduction: The Scientific Merit of the Pyrrolidine-Oxadiazole Scaffold

The fusion of a pyrrolidine ring with a 1,2,4-oxadiazole core creates a molecule with a compelling pharmacological profile. The 1,2,4-oxadiazole ring is a well-established bioisostere for esters and amides, capable of participating in hydrogen bonding interactions with biological targets, thereby enhancing pharmacological activity.[1] The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is a common feature in numerous natural products and FDA-approved drugs, valued for its ability to introduce conformational rigidity and provide a key interaction point with receptors and enzymes. The combination of these two pharmacophores in 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole suggests a high potential for this compound to exhibit a range of biological effects.

Recent patent literature (2020-2024) underscores the growing importance of oxadiazole derivatives in medicinal chemistry, with applications spanning oncology, infectious diseases, metabolic disorders, and neurodegenerative conditions.[2] These compounds exert their effects through diverse mechanisms, including enzyme inhibition and receptor modulation.[2]

Physicochemical Properties and Data

A foundational understanding of the physicochemical properties of this compound is paramount for its effective use in a research setting.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ClN₃O | [3] |

| Molecular Weight | 175.61 g/mol | [3] |

| IUPAC Name | 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole;hydrochloride | [3] |

| Canonical SMILES | C1CC(NC1)C2=NC=NO2.Cl | [4] |

| InChI Key | WRPFHAIGXVSHNA-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of this compound can be achieved through established methods for 1,2,4-oxadiazole formation, typically involving the cyclization of an amidoxime with a carboxylic acid derivative. A plausible synthetic route starting from L-proline is outlined below.

Proposed Synthetic Pathway

The synthesis commences with the protection of the pyrrolidine nitrogen of L-proline, followed by conversion of the carboxylic acid to an amidoxime. Subsequent cyclization with a suitable C1 source, followed by deprotection and salt formation, yields the target compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general synthetic methodologies for 1,2,4-oxadiazoles.[5][6]

Step 1: Synthesis of N-Boc-L-prolinamide

-

To a solution of N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the mixture for 30 minutes at 0 °C.

-

Bubble ammonia gas through the solution for 2 hours or add a solution of ammonia in methanol and stir overnight at room temperature.

-

Quench the reaction with water and extract with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by column chromatography.

Step 2: Synthesis of N-Boc-2-cyanopyrrolidine

-

Dissolve N-Boc-L-prolinamide (1.0 eq) in a suitable solvent such as pyridine or a mixture of triphenylphosphine and carbon tetrachloride.

-

Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the nitrile.

Step 3: Synthesis of N-Boc-pyrrolidine-2-carboxamidoxime

-

To a solution of N-Boc-2-cyanopyrrolidine (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium bicarbonate (2.0 eq).

-

Reflux the mixture for several hours until the nitrile is consumed (monitored by TLC).

-

Cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate and purify the residue to obtain the amidoxime.

Step 4: Synthesis of 5-(N-Boc-pyrrolidin-2-yl)-1,2,4-oxadiazole

-

A one-pot procedure can be employed by reacting the amidoxime with a carboxylic acid in the presence of a coupling agent.[1] For the unsubstituted 1,2,4-oxadiazole, a formic acid equivalent is needed.

-

Alternatively, react the amidoxime with an orthoformate under acidic conditions or with a formylating agent followed by cyclization.

Step 5: Deprotection and Salt Formation

-

Dissolve the N-Boc protected oxadiazole in a minimal amount of DCM.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

To form the hydrochloride salt, dissolve the free base in a suitable solvent like diethyl ether and add a solution of HCl in ether.

-

Collect the precipitated solid by filtration, wash with cold ether, and dry under vacuum to yield this compound.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is not extensively published, the broader class of pyrrolidine-oxadiazole derivatives has shown a wide array of pharmacological activities.

Antibacterial Activity

Derivatives of 1,2,4-oxadiazole fused with pyrrolidine have been reported to exhibit antibacterial activity by inhibiting DNA gyrase and topoisomerase IV, which are crucial enzymes for bacterial DNA replication.[7][8]

Caption: Potential antibacterial mechanism of action.

Antidiabetic Activity

Certain pyrrolidine sulfonamide derivatives containing a 1,2,4-oxadiazole moiety have demonstrated inhibitory activity against dipeptidyl peptidase-IV (DPP-IV).[7] DPP-IV is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic strategy for type 2 diabetes.

Antifungal and Herbicidal Potential

1,2,4-oxadiazole derivatives have been investigated as antifungal agents, with some showing efficacy against various plant pathogenic fungi.[9] The proposed mechanism for some of these compounds is the inhibition of succinate dehydrogenase (SDH).[9] Additionally, novel 1,2,4-oxadiazoles have been designed as inhibitors of light-dependent protochlorophyllide oxidoreductase (LPOR), a key enzyme in chlorophyll biosynthesis, indicating potential herbicidal applications.[10]

In Vitro Assay Protocol: DPP-IV Inhibition

To assess the potential antidiabetic activity of this compound, an in vitro DPP-IV inhibition assay can be performed.

Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of DPP-IV. The enzyme cleaves a substrate, Gly-Pro-p-nitroanilide, releasing p-nitroaniline, which can be quantified spectrophotometrically.

Materials:

-

Human recombinant DPP-IV enzyme

-

Gly-Pro-p-nitroanilide (substrate)

-

Tris-HCl buffer (pH 8.0)

-

Test compound (this compound)

-

Positive control (e.g., Vildagliptin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of Tris-HCl buffer to all wells.

-

Add 10 µL of various concentrations of the test compound to the sample wells.

-

Add 10 µL of the positive control to its designated wells.

-

Add 10 µL of solvent to the control wells.

-

Add 20 µL of the DPP-IV enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution to all wells.

-

Incubate the plate at 37 °C for 60 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100

-

The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. A full Safety Data Sheet (SDS) should be consulted. General handling guidelines include:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

This compound is a promising research chemical with a scaffold that suggests a wide range of potential biological activities. Its synthesis is achievable through established chemical routes, and its properties can be characterized using standard analytical techniques. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive screening for its biological activities, including antibacterial, antidiabetic, antifungal, and herbicidal properties. Elucidation of its precise mechanisms of action will be crucial for its potential development as a therapeutic agent or agrochemical.

References

-

Frejat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1243290. [Link]

-

Othman, A. A., et al. (2016). Synthesis of Azole Derivatives of l-Proline and their Antibacterial Activity. Journal of Chemical and Pharmaceutical Research, 8(4), 896-900. [Link]

-

Sedavkina, V. A., et al. (2011). Polycyclic systems containing 1,2,4-oxadiazole ring 2. 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones: Synthesis and prediction of biological activity. Chemistry of Heterocyclic Compounds, 47(5), 598-603. [Link]

-

Verma, A., et al. (2013). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 4(11), 4158-4170. [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Expert Opinion on Therapeutic Patents. [Link]

-

Nagatomo, Y., et al. (2015). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. ACS Medicinal Chemistry Letters, 6(11), 1093–1097. [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2236-2253. [Link]

-

Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263. [Link]

-

In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Der. (2024). Chemical Methodologies. [Link]

-

In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. (2024). Chemical Methodologies. [Link]

-

Wang, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(19), 6535. [Link]

-

Szulczyk, D., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414. [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2236-2253. [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). Journal of the Iranian Chemical Society, 19, 1347–1377. [Link]

-

Othman, A. A., et al. (2016). Synthesis of Azole Derivatives of l-Proline and their Antibacterial Activity. Journal of Chemical and Pharmaceutical Research, 8(4), 896-900. [Link]

-

Roshan, S., et al. (2023). Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. Indian Journal of Pharmaceutical Sciences, 85(1), 147-154. [Link]

-

Newly synthesized series of oxoindole–oxadiazole conjugates as potential anti-SARS-CoV-2 agents: in silico and in vitro studies. (2022). New Journal of Chemistry, 46(31), 14945-14960. [Link]

-

Rajak, H., et al. (2009). Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles. International Journal of Pharmaceutical Sciences and Nanotechnology, 2(1), 415-424. [Link]

-

This compound. PubChem. [Link]

-

Krasavin, M., et al. (2018). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 23(3), 653. [Link]

-

Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. (2023). Molecules, 28(18), 6681. [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2236-2253. [Link]

-

Salve, P. S., & Jadhav, S. D. (2021). Synthesis of Cyclopyrrolidine Clubbed with Oxadiazole Bases and Evaluation of their Anti-Diabetic Activity through in vivo. Research Journal of Pharmacy and Technology, 14(11), 5897-5902. [Link]

-

Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. (2022). Oriental Journal of Chemistry, 38(4). [Link]

-

5-(Pyrrolidin-3-yl)-1,2,4-oxadiazolehydrochloride. PubChem. [Link]

-

Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (2023). Molecules, 28(6), 2795. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(Pyrrolidin-3-yl)-1,2,4-oxadiazolehydrochloride | C6H10ClN3O | CID 155970970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H9N3O) [pubchemlite.lcsb.uni.lu]

- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors [mdpi.com]

A Technical Guide to the Discovery and Synthesis of Novel Pyrrolidinyl Oxadiazole Compounds

Abstract

The strategic amalgamation of privileged scaffolds is a cornerstone of modern medicinal chemistry, aimed at creating novel chemical entities with enhanced therapeutic potential. This guide provides an in-depth technical exploration of a particularly promising hybrid: the pyrrolidinyl oxadiazole core. The pyrrolidine ring, a frequent motif in FDA-approved drugs and natural products, offers a three-dimensional architecture and key interaction points.[1] The oxadiazole heterocycle, particularly the 1,3,4- and 1,2,4-isomers, serves as a crucial bioisosteric replacement for metabolically labile amide and ester groups, often improving pharmacokinetic profiles while maintaining essential biological interactions.[2][3][4][5] This document details the causal logic behind the synthesis of these compounds, outlines robust experimental protocols for their creation and biological evaluation, and discusses their therapeutic promise across various domains, including infectious diseases and neurodegenerative disorders.

The Strategic Rationale: Why Pyrrolidinyl Oxadiazoles?

The convergence of the pyrrolidine and oxadiazole moieties is not arbitrary but a deliberate design choice rooted in established medicinal chemistry principles.

-

The Pyrrolidine Scaffold: This five-membered non-aromatic nitrogen heterocycle is a preferred building block in drug design.[1] Its conformational flexibility and the presence of a nitrogen atom allow for the introduction of diverse substituents, enabling fine-tuning of a compound's physicochemical properties and its interactions with biological targets. Many successful drugs, such as the ACE inhibitor Captopril and the antibiotic Lincomycin, feature this core structure.[1]

-

The Oxadiazole Ring as a Bioisostere: Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms.[6][7] The 1,3,4- and 1,2,4-isomers are the most prevalent in drug discovery due to their high metabolic stability compared to other isomers. They are frequently employed as non-classical bioisosteres for amide and ester functionalities.[3][5][8][9] This substitution is advantageous because:

-

Metabolic Stability: The oxadiazole ring is resistant to hydrolysis by proteases and esterases, which can improve a drug's half-life.[3][4]

-

Pharmacokinetic Modulation: As a polar, aromatic system, it can modulate lipophilicity, solubility, and membrane permeability.[2][3]

-

Receptor Interaction: It can mimic the hydrogen bond accepting capabilities of a carbonyl group, preserving critical interactions within a receptor's active site.[4][10]

-

The molecular hybridization of these two scaffolds creates a unique chemical space, offering the potential for novel compounds that are both potent and possess favorable drug-like properties.

Synthetic Pathways: A Guide to Core Construction

The synthesis of pyrrolidinyl oxadiazoles primarily focuses on the construction of the 1,3,4- and 1,2,4-oxadiazole rings, starting from a pyrrolidine-containing precursor. The choice of pathway depends on the desired isomer and the available starting materials.

Synthesis of 2-(Pyrrolidinyl)-1,3,4-Oxadiazole Derivatives

The most common and versatile route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazine intermediates. This process begins with a pyrrolidine-containing carboxylic acid, which is converted to its corresponding acyl hydrazide.

Causality in Method Selection:

-

Classic Dehydration: Traditional methods employ harsh dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6] While effective, these reagents have limited functional group tolerance and can lead to side reactions, necessitating milder alternatives for complex molecules.

-

Modern One-Pot Approaches: To improve efficiency and substrate scope, one-pot syntheses have been developed. Using a coupling agent like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) allows for the cyclodesulfurization of thiosemicarbazide intermediates under mild conditions.[11] Another efficient method involves the direct reaction of hydrazides with carboxylic acids using trichloroisocyanuric acid (TCCA) as a mild oxidizing and cyclodehydrating agent, avoiding the need for harsh acid catalysts.[12]

Below is a diagram illustrating a common workflow for synthesizing the 1,3,4-oxadiazole core.

Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Detailed Protocol: Synthesis of a 2-(Pyrrolidin-1-yl)-5-aryl-1,3,4-oxadiazole

This protocol is a representative example based on common literature procedures.[6]

Part A: Synthesis of Pyrrolidine-1-carbohydrazide

-

Esterification: To a solution of pyrrolidine-1-carboxylic acid (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor by TLC.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the methyl ester.

-

Hydrazinolysis: Dissolve the crude ester (1.0 eq) in ethanol (10 mL/g). Add hydrazine hydrate (3.0 eq) and reflux the mixture for 8-12 hours.

-

Isolation: Cool the reaction mixture and concentrate under vacuum. The resulting solid can be purified by recrystallization from ethanol to yield the pure acyl hydrazide.

Part B: Synthesis of the 1,3,4-Oxadiazole

-

Acylation: Dissolve the pyrrolidine-1-carbohydrazide (1.0 eq) and a substituted aromatic carboxylic acid (1.0 eq) in a suitable solvent like DMF.

-

Cyclodehydration: Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise at 0 °C. Stir the reaction at room temperature for 1 hour, then heat to 80-100 °C for 4-8 hours.

-

Quenching & Extraction: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final pyrrolidinyl oxadiazole compound.

Trustworthiness Note: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure reaction completion. The final product's identity and purity must be confirmed through rigorous characterization techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

Biological Applications and Structure-Activity Relationships (SAR)

Pyrrolidinyl oxadiazole derivatives have demonstrated significant potential across several therapeutic areas. The following sections highlight key findings and the underlying SAR.

Antimicrobial Activity: Targeting Bacterial Topoisomerases

A significant area of investigation for these compounds is their activity as antibacterial agents, particularly as inhibitors of DNA gyrase and topoisomerase IV.[13] These enzymes are essential for bacterial DNA replication and are validated targets for antibiotics.

Mechanism & SAR Insights:

-

Molecular hybridization of the pyrrolidine and 1,2,4-oxadiazole moieties has yielded potent dual inhibitors of E. coli DNA gyrase and topoisomerase IV.[13]

-

SAR studies have shown that the nature of the substituents on both the pyrrolidine and the oxadiazole ring is critical for activity. For instance, in a series of 1,2,4-oxadiazole/pyrrolidine hybrids, a compound bearing a p-chlorophenyl group and a 5-hydroxymethyl-furan moiety was found to be more potent against E. coli gyrase than the reference drug novobiocin.

-

The pyrrolidine moiety itself is known to enhance the antibiotic activity of various classes of compounds.

Data Presentation: DNA Gyrase Inhibition

| Compound ID | R¹ Substituent (on Pyrrolidine) | R² Substituent (on Oxadiazole) | E. coli DNA Gyrase IC₅₀ (nM) | S. aureus MIC (ng/mL) | E. coli MIC (ng/mL) |

| 16 | p-chlorophenyl | 5-hydroxymethyl furan | 120 | 24 | 62 |

| 9 | p-chlorophenyl | phenyl | 270 | >1000 | >1000 |

| 15 | p-chlorophenyl | p-tolyl | 220 | 250 | 500 |

| Novobiocin | (Reference) | (Reference) | 170 | - | - |

| Ciprofloxacin | (Reference) | (Reference) | - | 30 | 60 |

Data sourced from Youssif et al., Arabian Journal of Chemistry.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of synthesized compounds against bacterial DNA gyrase.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing:

-

35 mM Tris-HCl (pH 7.5)

-

24 mM KCl

-

4 mM MgCl₂

-

2 mM DTT

-

1.8 mM Spermidine

-

1 mM ATP

-

6.5% (w/v) Glycerol

-

0.1 mg/mL Albumin

-

-

Compound Addition: Add the test compound (dissolved in DMSO) to the desired final concentration (typically from a 100x stock). Include a DMSO-only vehicle control and a known inhibitor (e.g., novobiocin) as a positive control.

-

Enzyme and DNA Addition: Add 0.2 µg of relaxed pBR322 plasmid DNA and 1 unit of E. coli DNA gyrase enzyme.

-

Incubation: Incubate the reaction mixture at 37 °C for 1 hour.

-

Reaction Termination: Stop the reaction by adding 4 µL of 6x stop buffer (containing 0.5% SDS, 0.025% bromophenol blue, and 30% glycerol).

-

Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the gel in TBE buffer at 80V for 2-3 hours.

-

Visualization & Analysis: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe). Visualize the DNA bands under UV light. The supercoiled DNA (product) runs faster than the relaxed DNA (substrate). Quantify the band intensity to determine the percent inhibition and calculate the IC₅₀ value.

Self-Validating System: The inclusion of positive (novobiocin) and negative (DMSO) controls is critical. The positive control validates that the assay is sensitive to inhibition, while the negative control ensures that the solvent has no effect on enzyme activity.

Neurodegenerative Diseases: Multi-Target-Directed Ligands

The multifactorial nature of diseases like Alzheimer's (AD) makes multi-target-directed ligands (MTDLs) an attractive therapeutic strategy.[14] Pyrrolidinyl oxadiazole compounds have been designed as MTDLs, simultaneously inhibiting key enzymes implicated in AD pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO).[15][16]

Mechanism & SAR Insights:

-

Cholinesterase Inhibition: Inhibition of AChE and BuChE increases the levels of the neurotransmitter acetylcholine in the brain, a primary strategy for symptomatic AD treatment.[17] Certain 1,2,4-oxadiazole derivatives have shown potent AChE inhibition, with IC₅₀ values in the nanomolar range, surpassing the potency of the approved drug donepezil.[15][16]

-

MAO Inhibition: MAO-B inhibition can provide neuroprotective effects. Studies have identified 1,2,4-oxadiazole derivatives that are more potent MAO-B inhibitors than the reference drug biperiden.[15]

-

Structural Features: The ability of these compounds to interact with the active sites of multiple enzymes is often attributed to the specific arrangement of aromatic rings and hydrogen bond donors/acceptors around the central pyrrolidinyl oxadiazole core.

Below is a diagram illustrating the multi-target approach for Alzheimer's disease.

Caption: Multi-target inhibition strategy for Alzheimer's disease by a single compound.

Conclusion and Future Directions

The pyrrolidinyl oxadiazole scaffold represents a highly successful application of the molecular hybridization principle in drug discovery. The synthetic routes to these compounds are well-established and adaptable, allowing for the creation of diverse chemical libraries. The demonstrated biological activities, particularly as potent antimicrobial agents and multi-target inhibitors for neurodegenerative diseases, underscore their therapeutic potential.

Future research should focus on:

-

Stereoselective Synthesis: Developing synthetic methods to control the stereochemistry of substituents on the pyrrolidine ring, which is crucial for optimizing interactions with chiral biological targets.[1]

-

Exploring New Targets: Expanding the biological evaluation of these compounds against other relevant targets, such as kinases, proteases, or viral enzymes.

-

Pharmacokinetic Optimization: Conducting in-depth ADME (Absorption, Distribution, Metabolism, Excretion) studies to further refine the scaffold and identify candidates with optimal drug-like properties for clinical development.

This guide serves as a foundational resource for researchers embarking on the exploration of this promising class of compounds, providing both the strategic "why" and the practical "how" for their discovery and synthesis.

References

-

Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8, 3187-3191. [Link]

-

Youssif, B. G. M., et al. (2021). Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arabian Journal of Chemistry, 14(12), 103457. [Link]

-

Asif, M. (2022). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity, 19(9), e202200549. [Link]

-

Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(35), 7645-7649. [Link]

-

Gomha, S. M., et al. (2017). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Bioorganic & Medicinal Chemistry, 25(22), 5878-5893. [Link]

-

Husain, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2015, 961783. [Link]

-

Patel, R., et al. (2014). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 57(23), 9819-9843. [Link]

-

Hallikeri, C. S., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF NEW PYRROLYL OXADIAZOLE AS ANTIMICROBIAL AGENTS. Indo American Journal of Pharmaceutical Research, 6(7), 6066-6073. [Link]

-

Venkatraman, S., et al. (2006). Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(23), 6058-6062. [Link]

-

Zhang, H., et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies. Journal of Medicinal Chemistry, 64(17), 13088-13105. [Link]

-

Cambridge MedChem Consulting. (n.d.). Ester and Amide Bioisosteres. [Link]

-

Aboraia, A. S., et al. (2006). Bioisosterism: 1,2,4-Oxadiazole Rings. Current Organic Chemistry, 10(9), 997-1019. [Link]

-

Youssif, B. G. M., et al. (2022). New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity. Archiv der Pharmazie, 355(7), e2100516. [Link]

-

Moody, C. J., et al. (2020). General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Synthesis and structure-activity relationship study of pyrrolidine-oxadiazoles as anthelmintics against Haemonchus contortus. [Link]

-

Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 110, 117829. [Link]

-

Mobashery, S., et al. (2019). Structure-Activity Relationship for the Oxadiazole Class of Antibiotics. ACS Infectious Diseases, 5(10), 1739-1748. [Link]

-

Mickevicius, V., et al. (2021). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 26(16), 4983. [Link]

-

Hassan, M., et al. (2023). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 41(16), 8089-8107. [Link]

-

Mobashery, S., et al. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. Journal of Medicinal Chemistry, 58(3), 1380-1389. [Link]

-

Kumar, R., et al. (2015). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 6(8), 3196-3208. [Link]

-

Khan, I., et al. (2020). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. Iranian Journal of Basic Medical Sciences, 23(10), 1339-1348. [Link]

-

Gecibesler, I. H., et al. (2021). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 859-870. [Link]

-

Spink, E., et al. (2019). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters, 10(11), 1513-1518. [Link]

-

Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S38. [Link]

-

Wang, X., et al. (2020). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Journal of the Brazilian Chemical Society, 31(8), 1667-1676. [Link]

-

Asif, M. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity, 19(9), e202200549. [Link]

-

Saczewski, J., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(21), 6653. [Link]

-

Spink, E., et al. (2019). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters, 10(11), 1513-1518. [Link]

-

Kumar, R., et al. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Archiv der Pharmazie, 355(10), e2200216. [Link]

-

Das, S., & Das, S. (2023). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels, 71(12C), 184-192. [Link]

-

El-Sayed, N. F., et al. (2022). Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents. ACS Chemical Neuroscience, 13(8), 1218-1231. [Link]

-

Hassan, M., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 13(11), 1369-1384. [Link]

-

TMR Publishing Group. (n.d.). 1,3,4-oxadiazole – a bioactive scaffold for treating major depression-associated cognitive dysfunction. [Link]

-

Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances, 12(38), 24599-24613. [Link]

-

Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry, 66(19), 13359-13376. [Link]

-

Stana, A., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Pharmaceuticals, 14(10), 1042. [Link]

-

ResearchGate. (n.d.). Oxadiazole as Inhibitors. [Link]

-

Cirrincione, G., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences, 21(15), 5439. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. rjptonline.org [rjptonline.org]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 13. New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tmrjournals.com [tmrjournals.com]

Methodological & Application

Application Notes and Protocols for 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride in Cell Culture

A Guided Framework for Investigating a Novel Research Compound

Introduction: The 1,2,4-Oxadiazole Scaffold and the Challenge of the Unknown

The 1,2,4-oxadiazole ring system is a well-recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. These activities range from modulation of nicotinic acetylcholine receptors (nAChRs) to anticancer and anti-inflammatory effects. The specific compound, 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride, is commercially available, indicating its potential use in research. However, a comprehensive review of the scientific literature and patent databases does not currently reveal a specifically defined biological target or a well-established application for this particular molecule in cell culture.

This lack of specific data presents a unique challenge for the researcher. It necessitates a systematic and exploratory approach to determine the compound's bioactivity. This document, therefore, is structured not as a definitive protocol for a known interaction, but as a detailed, logical framework for the initial characterization of this compound in a cell culture setting. The following sections will provide guiding principles and experimental workflows to help elucidate its mechanism of action and potential therapeutic applications.

Physicochemical Properties and Stock Solution Preparation

A foundational aspect of in vitro pharmacology is the accurate preparation and handling of the test compound. The hydrochloride salt form of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole suggests good solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ClN₃O | PubChem |

| Molecular Weight | 175.62 g/mol | PubChem |

| Appearance | Solid (predicted) | - |

| Solubility | Expected to be soluble in water and DMSO | General chemical principles |

| Storage | Store at -20°C, desiccated, and protected from light | Supplier recommendations |

Protocol 1: Preparation of a Concentrated Stock Solution

The causality behind preparing a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO) lies in its ability to dissolve a wide range of organic molecules and its miscibility with cell culture media. This allows for the addition of small volumes of the stock to the media, minimizing the final solvent concentration and its potential off-target effects on the cells.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

-

Weighing the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg or 5 mg) into a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a desired high-concentration stock solution (e.g., 10 mM or 50 mM). The volume can be calculated using the following formula:

Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

-

Dissolution: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C, protected from light.

Trustworthiness Check: Before use in experiments, it is advisable to confirm the concentration of the stock solution via an analytical method such as UV-Vis spectroscopy if an extinction coefficient is known or can be determined.

Experimental Workflow for Target Identification and Characterization

Given the undefined nature of the compound's biological activity, a tiered screening approach is recommended. This workflow is designed to first assess general cytotoxicity and then to narrow down potential mechanisms of action.

Caption: General workflow for characterizing an unknown compound in cell culture.

Protocol 2: Determining Cytotoxicity using an MTS Assay

The initial step in characterizing a new compound is to determine its effect on cell viability. This helps to establish a non-toxic concentration range for subsequent mechanistic studies and provides preliminary evidence of potential anticancer activity if significant cytotoxicity is observed.

Materials:

-

Selected cell line(s) (e.g., a neuronal cell line like SH-SY5Y if investigating nAChR activity, or a cancer cell line like HeLa or A549 for anticancer screening)

-

Complete cell culture medium

-

96-well clear-bottom, black-walled tissue culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Multi-channel pipette

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (DMSO only) and untreated control wells. Incubate for a relevant period (e.g., 24, 48, or 72 hours).

-

MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Trustworthiness Check: It is important to perform this assay with multiple biological replicates and to use a positive control (a compound with known cytotoxicity to the chosen cell line) to validate the assay's performance.

Hypothesis-Driven Mechanistic Assays

Based on the structural similarity of the 1,2,4-oxadiazole scaffold to known bioactive molecules, the following protocols outline initial experiments to test specific hypotheses.

Protocol 3a: Investigating nAChR Modulation - Radioligand Binding Assay

This assay will determine if this compound can displace a known radiolabeled ligand from nAChRs, suggesting a direct binding interaction.

Materials:

-

Cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y for α7, or cells recombinantly expressing specific subunits)

-

Membrane preparation from the expressing cells

-